Cas no 52094-69-6 (8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)
8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione,8-methyl-
- 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 8-triazaspiro(4.5)decane-2,4-dione,8-methyl-3
- ZGSNEAYELPMHGT-UHFFFAOYSA-N
- 4-26-00-00564 (Beilstein Handbook Reference)
- MLS000056238
- 1 -methylpiperidine-4-spiro-5'-hydantoin
- J-519455
- CHEMBL1507546
- EN300-12202
- 8-Methyl-1,3,8-triazaspiro(4.5)decane-2,4-dione
- AB7644
- A918439
- AKOS001077119
- HMS2324J03
- FT-0729069
- MFCD01679435
- 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl-
- EU-0029972
- Z85917567
- SCHEMBL1630966
- 1-Methylpiperidine-4-spiro-5'-hydantoin
- BRN 0168499
- 52094-69-6
- SMR000067905
- F0918-7116
- 8-methyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione
- LS-12823
- DTXSID80200081
- DA-35426
-
- MDL: MFCD01679435
- Inchi: 1S/C8H13N3O2/c1-11-4-2-8(3-5-11)6(12)9-7(13)10-8/h2-5H2,1H3,(H2,9,10,12,13)
- InChI Key: ZGSNEAYELPMHGT-UHFFFAOYSA-N
- SMILES: O=C1C2(CCN(C)CC2)NC(N1)=O
Computed Properties
- Exact Mass: 183.10089
- Monoisotopic Mass: 183.100777
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4
- XLogP3: -0.7
Experimental Properties
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.575
- PSA: 61.44
8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M878668-1g |
8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
52094-69-6 | 95% | 1g |
¥3,078.00 | 2022-09-01 | |
| Chemenu | CM214818-1g |
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
52094-69-6 | 97% | 1g |
$300 | 2021-08-04 | |
| Chemenu | CM214818-5g |
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
52094-69-6 | 97% | 5g |
$901 | 2021-08-04 | |
| TRC | M223720-25mg |
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
52094-69-6 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M223720-50mg |
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
52094-69-6 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M223720-250mg |
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
52094-69-6 | 250mg |
$ 295.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | D621437-1G |
8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
52094-69-6 | 97% | 1g |
$285 | 2024-07-21 | |
| eNovation Chemicals LLC | D621437-5G |
8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
52094-69-6 | 97% | 5g |
$860 | 2024-07-21 | |
| eNovation Chemicals LLC | D621437-10G |
8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
52094-69-6 | 97% | 10g |
$1430 | 2024-07-21 | |
| Chemenu | CM214818-1g |
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
52094-69-6 | 97% | 1g |
$335 | 2024-07-15 |
8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Suppliers
8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Professional Introduction to Compound with CAS No 52094-69-6 and Product Name: 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Compound with the CAS number 52094-69-6 and the product name 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This spirocyclic compound features a unique structural framework that has garnered significant attention due to its potential applications in drug discovery and molecular recognition. The presence of a triazaspiro structure suggests a high degree of conformational flexibility, which is often exploited in the design of bioactive molecules.
The 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione core structure is characterized by a spirocyclic connection between a triazole ring and a decane backbone. This configuration imparts specific steric and electronic properties that make it an attractive scaffold for further derivatization. In recent years, spirocyclic compounds have been extensively studied for their ability to exhibit enhanced binding affinity and selectivity towards biological targets. The methyl substituent at the 8-position further modulates the electronic environment of the molecule, influencing its reactivity and interaction with biological systems.
One of the most compelling aspects of this compound is its potential as a building block for the development of novel therapeutic agents. The triazaspiro motif has been shown to interact favorably with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Recent studies have highlighted the utility of such scaffolds in designing molecules with improved pharmacokinetic profiles. For instance, modifications to the 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione core have led to the discovery of compounds with enhanced solubility and reduced toxicity, making them more suitable for clinical applications.
The synthesis of 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves a series of carefully orchestrated chemical transformations that highlight the ingenuity of modern organic synthesis techniques. The spirocyclic connection is typically formed through intramolecular cyclization reactions, often catalyzed by transition metals or acid/base conditions. The introduction of the methyl group at the 8-position can be achieved through various electrophilic or nucleophilic substitution reactions, depending on the synthetic strategy employed.
In terms of biological activity, preliminary studies on derivatives of 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have revealed promising results in several therapeutic areas. For example, some analogs have demonstrated inhibitory effects against key enzymes implicated in inflammation and oxidative stress. These findings align with current trends in drug discovery aimed at targeting molecular mechanisms underlying chronic diseases. Additionally, the rigid spirocyclic core provides a stable platform for structure-based drug design (SBDD), allowing medicinal chemists to rationally modify specific regions while maintaining overall molecular integrity.
The versatility of 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a scaffold is further underscored by its ability to undergo diverse functionalization reactions. This includes introducing heterocycles at strategic positions within the molecule to enhance binding interactions or modifying side chains to improve metabolic stability. Such flexibility is crucial for optimizing lead compounds during the drug development process. Computational modeling and high-throughput screening (HTS) techniques have been instrumental in identifying promising derivatives from this series.
Recent advancements in biocatalysis have also opened new avenues for the synthesis and modification of 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. Enzymatic approaches offer sustainable alternatives to traditional synthetic methods by reducing waste generation and improving atom economy. For instance, biocatalytic cascades involving transaminases or oxidoreductases have been employed to introduce specific functional groups into the spirocyclic core with high regioselectivity.
The future prospects for 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are vast and exciting. Ongoing research aims to explore its potential in emerging therapeutic modalities such as targeted protein degradation (TPD) and mRNA interference (mRNAi). These innovative approaches leverage small molecules to modulate protein function or gene expression directly at their sites of action within cells. The unique structural features of this compound make it an ideal candidate for developing next-generation therapeutics that address unmet medical needs.
In conclusion,8-methyl-1,3,8-triazaspiro[4,5]decane,2,4-dione (CAS No 52094,69,6) stands as a testament to the power of molecular innovation in chemical biology and pharmaceutical science.* Its distinctive structure,* coupled with* its promising biological activities,* positions it as* a valuable asset* in*the quest*for*novel*therapeutic*agents.* As research*continues*to uncover new applications,*this compound*is poised*to make significant contributions*to future medical advancements.*
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